molecular formula C14H10ClNO5 B2691313 4-Chloro-2-nitrophenyl 2-phenoxyacetate CAS No. 391229-21-3

4-Chloro-2-nitrophenyl 2-phenoxyacetate

Cat. No.: B2691313
CAS No.: 391229-21-3
M. Wt: 307.69
InChI Key: VSBFQMZLYHTKNQ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl 2-phenoxyacetate is a chemical compound with the molecular formula C14H10ClNO5 and a molecular weight of 307.69 g/mol. This compound has garnered significant interest in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl 2-phenoxyacetate typically involves the esterification of 4-chloro-2-nitrophenol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl 2-phenoxyacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-nitrophenol and phenoxyacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 4-Chloro-2-aminophenyl 2-phenoxyacetate.

    Hydrolysis: 4-Chloro-2-nitrophenol and phenoxyacetic acid.

Scientific Research Applications

4-Chloro-2-nitrophenyl 2-phenoxyacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: A precursor in the synthesis of 4-Chloro-2-nitrophenyl 2-phenoxyacetate.

    2-Chloro-4-nitrophenol: Another isomer with similar chemical properties.

    4-Chloro-2-nitroaniline: A compound with similar structural features and applications

Uniqueness

This compound is unique due to its ester linkage, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds .

Properties

IUPAC Name

(4-chloro-2-nitrophenyl) 2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFQMZLYHTKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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